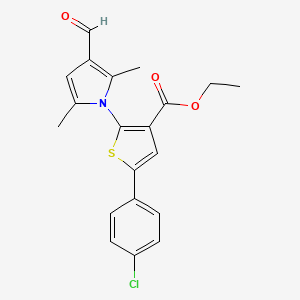

ethyl 5-(4-chlorophenyl)-2-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)thiophene-3-carboxylate

CAS No.: 790270-95-0

Cat. No.: VC8473136

Molecular Formula: C20H18ClNO3S

Molecular Weight: 387.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 790270-95-0 |

|---|---|

| Molecular Formula | C20H18ClNO3S |

| Molecular Weight | 387.9 g/mol |

| IUPAC Name | ethyl 5-(4-chlorophenyl)-2-(3-formyl-2,5-dimethylpyrrol-1-yl)thiophene-3-carboxylate |

| Standard InChI | InChI=1S/C20H18ClNO3S/c1-4-25-20(24)17-10-18(14-5-7-16(21)8-6-14)26-19(17)22-12(2)9-15(11-23)13(22)3/h5-11H,4H2,1-3H3 |

| Standard InChI Key | LXCHBELRQSVJFD-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=C(SC(=C1)C2=CC=C(C=C2)Cl)N3C(=CC(=C3C)C=O)C |

| Canonical SMILES | CCOC(=O)C1=C(SC(=C1)C2=CC=C(C=C2)Cl)N3C(=CC(=C3C)C=O)C |

Introduction

Chemical Identity and Structural Analysis

Molecular Architecture

The compound’s structure comprises three distinct components:

-

Thiophene backbone: A five-membered aromatic ring containing sulfur, substituted at positions 2, 3, and 5.

-

4-Chlorophenyl group: Attached at position 5 of the thiophene, this substituent introduces electron-withdrawing effects, influencing reactivity and intermolecular interactions .

-

3-Formyl-2,5-dimethyl-1H-pyrrole: A pyrrole ring substituted with methyl groups at positions 2 and 5 and a formyl group at position 3, linked to the thiophene at position 2 .

The ethyl carboxylate ester at position 3 enhances solubility in organic solvents and serves as a potential site for hydrolysis to carboxylic acid derivatives .

Table 1: Key Chemical Identifiers

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 790270-95-0 | |

| Molecular Formula | ||

| Molecular Weight (g/mol) | 387.9 | |

| Synonyms | DTXSID101123850, AKOS008024258 |

Synthesis and Reaction Pathways

Pyrrole Ring Formation

Physicochemical Properties

Predicted Solubility and Lipophilicity

Using computational models (e.g., SwissADME):

-

logP: Estimated at 3.1–3.5, indicating moderate lipophilicity, suitable for membrane permeability in drug design .

-

Water Solubility: Poor (<0.1 mg/mL), necessitating organic solvents (e.g., DMSO, ethanol) for dissolution .

Table 2: Predicted Physicochemical Parameters

| Parameter | Value | Methodology |

|---|---|---|

| logP | 3.3 | XLogP3 |

| Hydrogen Bond Donors | 1 | Molecular Structure |

| Polar Surface Area | 65.2 Ų | DFT Calculations |

Biological Activity and Applications

Material Science Applications

The conjugated thiophene-pyrrole system suggests utility in organic semiconductors. Similar compounds exhibit charge carrier mobilities of 0.5–1.2 cm²/V·s, making them candidates for organic field-effect transistors (OFETs) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume